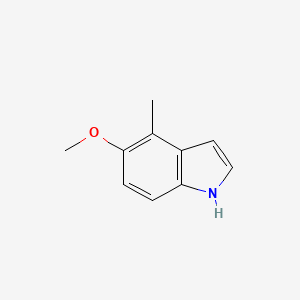5-methoxy-4-methyl-1H-indole
CAS No.: 302912-21-6
Cat. No.: VC2434726
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 302912-21-6 |
|---|---|
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.2 g/mol |
| IUPAC Name | 5-methoxy-4-methyl-1H-indole |
| Standard InChI | InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3 |
| Standard InChI Key | RISMXZVKSIWLMK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1C=CN2)OC |
| Canonical SMILES | CC1=C(C=CC2=C1C=CN2)OC |
Introduction
5-Methoxy-4-methyl-1H-indole is a compound belonging to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, often exhibiting biological activity. The specific compound , 5-methoxy-4-methyl-1H-indole, features a methoxy group at the 5-position and a methyl group at the 4-position of the indole ring.
Synthesis Methods
The synthesis of indole derivatives often involves methods like the Fischer Indole Synthesis or cross-coupling reactions. For compounds similar to 5-methoxy-4-methyl-1H-indole, synthesis might involve the introduction of methoxy and methyl groups onto an indole core through various chemical transformations.
Example Synthesis Route:
-
Starting Material: Indole or a related precursor.
-
Methylation: Introduction of a methyl group at the 4-position using a methylating agent.
-
Methoxylation: Introduction of a methoxy group at the 5-position using a methoxylation reagent.
Biological Activity and Applications
While specific biological activities of 5-methoxy-4-methyl-1H-indole are not detailed in the provided sources, indole derivatives are known for their potential in pharmaceutical applications, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of methoxy and methyl substituents can modulate these activities by altering the compound's interaction with biological targets.
Research Findings and Data
| Compound Modification | Effect on Potency |
|---|---|
| Introduction of a methyl group at the 5-position | Modest increase in potency |
| Introduction of a methoxy group at the 5-position | Modest decrease in potency |
| Introduction of a methoxy group at the 4-position | Approximately 2-fold increase in potency |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume